molecular formula C13H17NO B567912 3'H-Spiro[azepane-4,1'-isobenzofuran] CAS No. 1258430-91-9

3'H-Spiro[azepane-4,1'-isobenzofuran]

Cat. No.: B567912
CAS No.: 1258430-91-9
M. Wt: 203.285
InChI Key: DAFFTQRPZBSBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’H-Spiro[azepane-4,1’-isobenzofuran] is a heterocyclic compound that features a spiro linkage between an azepane ring and an isobenzofuran moiety. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’H-Spiro[azepane-4,1’-isobenzofuran] typically involves the condensation of azepane derivatives with isobenzofuran precursors. One common method includes the use of ninhydrin and amino-naphthoquinones under mild conditions, followed by oxidative cleavage of the resulting vicinal diols . The reaction is usually carried out in acetic acid at room temperature, yielding the desired spiro compound in good to high yields.

Industrial Production Methods: While specific industrial production methods for 3’H-Spiro[azepane-4,1’-isobenzofuran] are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3’H-Spiro[azepane-4,1’-isobenzofuran] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the spiro structure.

    Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodic acid can yield spiro[benzo[g]indole-2,1’-isobenzofuran] derivatives .

Scientific Research Applications

3’H-Spiro[azepane-4,1’-isobenzofuran] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’H-Spiro[azepane-4,1’-isobenzofuran] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • Spiro[benzo[g]indole-2,1’-isobenzofuran]
  • Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]
  • Spiro[cyclohexane-1,1’-isobenzofuran]

Comparison: 3’H-Spiro[azepane-4,1’-isobenzofuran] is unique due to its azepane ring, which imparts different chemical properties compared to other spiro compounds. For instance, spiro[benzo[g]indole-2,1’-isobenzofuran] contains an indole moiety, which affects its reactivity and biological activity differently . The presence of the azepane ring in 3’H-Spiro[azepane-4,1’-isobenzofuran] provides a distinct spatial arrangement, influencing its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

spiro[1H-2-benzofuran-3,4'-azepane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-5-12-11(4-1)10-15-13(12)6-3-8-14-9-7-13/h1-2,4-5,14H,3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFFTQRPZBSBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)C3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737179
Record name 3'H-Spiro[azepane-4,1'-[2]benzofuran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258430-91-9
Record name 3'H-Spiro[azepane-4,1'-[2]benzofuran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (RS)-1-benzyl-3′H-spiro[azepane-4,1′-[2]benzofuran] (4.00 g, 13.6 mmol) in methanol (50 ml) in an autoclave was purged with argon. After addition of the palladium catalyst (10% Pd on activated charcoal, 1 g) the autoclave was pressurized with 5 bar of hydrogen gas. The mixture was stirred over night at room temperature. The catalyst was removed by filtration and the filtrate was concentrated in vacuo. The residue was partitioned between ethyl acetate and aqueous sodium hydroxide solution (pH 14). The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate and concentrated in vacuo to give the title compound as white solid (2.5 g, 90%).
Name
(RS)-1-benzyl-3′H-spiro[azepane-4,1′-[2]benzofuran]
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.